molecular formula C13H23N5O4 B12772668 L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- CAS No. 83472-42-8

L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-

Cat. No.: B12772668
CAS No.: 83472-42-8
M. Wt: 313.35 g/mol
InChI Key: FSNZRWROIZLOHQ-UWVGGRQHSA-N
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Description

L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of leucinamide, which is an amino acid derivative. The presence of the methylnitrosoamino group and the prolyl moiety adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- typically involves multiple steps, starting from basic amino acid derivativesThe final step involves coupling with L-proline under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile used .

Scientific Research Applications

L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- involves its interaction with specific molecular targets. The methylnitrosoamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The prolyl moiety may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- is unique due to the presence of both the methylnitrosoamino and prolyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

83472-42-8

Molecular Formula

C13H23N5O4

Molecular Weight

313.35 g/mol

IUPAC Name

(2S)-2-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-1-N-methyl-1-N-nitrosopyrrolidine-1,2-dicarboxamide

InChI

InChI=1S/C13H23N5O4/c1-8(2)7-9(11(14)19)15-12(20)10-5-4-6-18(10)13(21)17(3)16-22/h8-10H,4-7H2,1-3H3,(H2,14,19)(H,15,20)/t9-,10-/m0/s1

InChI Key

FSNZRWROIZLOHQ-UWVGGRQHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)N(C)N=O

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C1CCCN1C(=O)N(C)N=O

Origin of Product

United States

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